molecular formula C7H17NO2 B13948206 3-(Butylamino)propane-1,2-diol CAS No. 60278-95-7

3-(Butylamino)propane-1,2-diol

Cat. No.: B13948206
CAS No.: 60278-95-7
M. Wt: 147.22 g/mol
InChI Key: LWIPMLPWRZUQQH-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Stereochemistry

3-(Butylamino)propane-1,2-diol holds considerable significance in the fields of organic synthesis and stereochemistry. Its utility stems from its chiral nature, containing a stereocenter at the second carbon atom of the propane (B168953) chain. This chirality makes it a valuable component in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product. The presence of both amino and diol functionalities allows for a variety of chemical transformations, including acylation of the amino group to form amides and esterification of the hydroxyl groups to form esters. smolecule.com

The stereochemical configuration of 3-(butylamino)propane-1,2-diol is crucial for its applications, particularly in the pharmaceutical industry. smolecule.com The specific spatial arrangement of its atoms allows it to serve as a chiral auxiliary, a molecule that temporarily incorporates into a non-chiral starting material to control the stereochemical outcome of a reaction. smolecule.comlookchem.com This control is paramount in the synthesis of drugs, where different enantiomers of a molecule can exhibit vastly different biological activities. ptfarm.pl

Foundational Role as a Chiral Building Block Precursor

3-(Butylamino)propane-1,2-diol, particularly its enantiomerically pure forms, serves as a fundamental chiral building block in the synthesis of more complex molecules. smolecule.comguidechem.com Chiral building blocks are small, optically active molecules that are incorporated into the structure of a larger target molecule, imparting their chirality to the final product. The (S)-enantiomer, for instance, is a key intermediate in the synthesis of certain beta-adrenergic receptor blockers. smolecule.comguidechem.comresearchgate.net

The synthesis of these chiral building blocks can be achieved through various methods. One common approach is the reaction of an appropriate starting material with butylamine (B146782). For example, the (R)-enantiomer can be synthesized by reacting (2R)-1,2-epoxy-3-chloropropane with tert-butylamine. Another method involves the resolution of a racemic mixture of 3-(tert-butylamino)propane-1,2-diol (B3395246) using chiral chromatography techniques.

Overview of Scholarly Research Trajectories

Academic research involving 3-(butylamino)propane-1,2-diol has followed several key trajectories. A significant area of investigation has been its application in the synthesis of pharmaceuticals. smolecule.comguidechem.com Its role as an intermediate in the production of beta-blockers, for example, has been a subject of study. smolecule.comresearchgate.net

Another major research focus is its use in asymmetric catalysis. smolecule.com In this context, the compound can act as a chiral ligand that coordinates to a metal catalyst, influencing the stereoselectivity of the catalyzed reaction. smolecule.com This allows for the efficient and selective production of chiral molecules, which is a major goal in modern organic chemistry. smolecule.com

Furthermore, research has explored the synthesis of various derivatives of 3-amino-1,2-propanediol (B146019) to investigate their potential biological activities. ptfarm.pl Studies have also focused on developing and optimizing analytical methods, such as high-performance liquid chromatography with mass spectrometric detection (LC-MS), for the sensitive separation and quantification of the enantiomers of 3-(tert-butylamino)-1,2-propanediol. researchgate.net

Interactive Data Table: Physicochemical Properties

PropertyValue
Molecular Formula C7H17NO2 nih.gov
Molecular Weight 147.22 g/mol nih.gov
Melting Point 85-89 °C chemicalbook.com
Boiling Point 262.4 °C at 760 mmHg pinpools.com
Density 0.992 g/cm³ pinpools.com
Flash Point 109.1 °C pinpools.com
Optical Activity ([α]23/D) -30° (c = 2 in 1 M HCl) for (S)-enantiomer sigmaaldrich.com

Properties

CAS No.

60278-95-7

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

3-(butylamino)propane-1,2-diol

InChI

InChI=1S/C7H17NO2/c1-2-3-4-8-5-7(10)6-9/h7-10H,2-6H2,1H3

InChI Key

LWIPMLPWRZUQQH-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(CO)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations

Established Synthetic Routes to 3-(Butylamino)propane-1,2-diol Isomers

The preparation of 3-(butylamino)propane-1,2-diol can be achieved through several synthetic pathways, each offering distinct advantages in terms of stereocontrol, yield, and scalability. These methods range from the nucleophilic opening of epoxide precursors to direct amination and reductive strategies.

The reaction of epoxides with amines is a fundamental and widely utilized method for the synthesis of β-amino alcohols. This approach is particularly valuable for the synthesis of 3-(butylamino)propane-1,2-diol, with glycidol (B123203) and its derivatives serving as key starting materials.

A primary and straightforward route to 3-(butylamino)propane-1,2-diol involves the direct reaction of glycidol (oxiranyl-methanol) with n-butylamine. This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired amino diol. The reaction is typically carried out in a protic solvent, such as ethanol (B145695), which can facilitate the ring-opening by protonating the epoxide oxygen, thereby making the ring more susceptible to nucleophilic attack.

The reaction between glycidol and n-butylamine is generally regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon of the epoxide. This leads to the formation of the primary amine product, 3-(butylamino)propane-1,2-diol, as the major product.

Starting MaterialReagentProductReaction Conditions
Glycidoln-Butylamine3-(Butylamino)propane-1,2-diolEthanol, 20°C, 5h

The synthesis of enantiomerically pure forms of 3-(butylamino)propane-1,2-diol, namely (R)- and (S)-3-(butylamino)propane-1,2-diol, is of significant interest, particularly for pharmaceutical applications. This is typically achieved through the stereoselective ring-opening of chiral glycidol precursors. For instance, the reaction of (R)-glycidol with n-butylamine will yield (S)-3-(butylamino)propane-1,2-diol, while (S)-glycidol will produce the (R)-enantiomer.

The stereospecificity of this reaction is a result of the SN2 mechanism, where the nucleophilic attack of the amine occurs with inversion of configuration at the stereocenter. To achieve high enantiomeric purity in the final product, it is crucial to start with enantiomerically pure glycidol. The use of chiral catalysts, such as certain metal complexes, can also promote the enantioselective ring-opening of racemic or prochiral epoxides, although specific applications for the synthesis of 3-(butylamino)propane-1,2-diol are not extensively documented.

An alternative to epoxide ring-opening is the direct amination of propane-1,2-diol derivatives. A common precursor for this method is 3-chloro-1,2-propanediol. The reaction involves the nucleophilic substitution of the chloride leaving group by butylamine (B146782). This method, however, can be complicated by side reactions, such as the formation of secondary and tertiary amines due to the further alkylation of the initial product. To favor the formation of the primary amine, a large excess of butylamine is often used.

The reaction conditions, including temperature, pressure, and the presence of a base to neutralize the formed hydrochloric acid, are critical parameters that need to be optimized to maximize the yield of the desired 3-(butylamino)propane-1,2-diol.

Starting MaterialReagentProductKey Considerations
3-Chloro-1,2-propanedioln-Butylamine3-(Butylamino)propane-1,2-diolControl of over-alkylation, use of excess amine

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemistry of a reaction. In the context of synthesizing enantiomerically pure 3-(butylamino)propane-1,2-diol, a chiral auxiliary can be temporarily attached to a prochiral starting material to direct the stereochemical outcome of a subsequent reaction.

For example, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a suitable three-carbon unit. Subsequent stereoselective introduction of the amino group, potentially via a conjugate addition of butylamine to an α,β-unsaturated derivative, would be directed by the chiral auxiliary. The final step would involve the cleavage of the auxiliary to yield the enantiomerically enriched amino diol. While this is a well-established strategy for the synthesis of chiral β-amino acids and their derivatives, specific applications for the synthesis of 3-(butylamino)propane-1,2-diol are not widely reported in the literature but represent a viable synthetic approach.

Reductive amination provides another versatile route to 3-(butylamino)propane-1,2-diol. This method involves the reaction of a suitable ketone or aldehyde precursor with butylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Potential starting materials for this approach include dihydroxyacetone or glyceraldehyde. The reaction of dihydroxyacetone with butylamine would form an imine, which upon reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN), would yield 3-(butylamino)propane-1,2-diol. Similarly, the reductive amination of glyceraldehyde with butylamine would also lead to the target compound.

The choice of reducing agent is crucial to avoid the reduction of the carbonyl group before the imine formation. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion.

Starting MaterialReagentsProductMethod
Dihydroxyacetonen-Butylamine, NaBH3CN3-(Butylamino)propane-1,2-diolReductive Amination
Glyceraldehyden-Butylamine, NaBH3CN3-(Butylamino)propane-1,2-diolReductive Amination

Nucleophilic Ring-Opening Reactions with Epoxide Precursors

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of 3-(butylamino)propane-1,2-diol, a key intermediate in the pharmaceutical industry, is a process where efficiency and selectivity are of paramount importance. Optimization of reaction parameters such as temperature, solvent systems, and catalysis plays a crucial role in maximizing yield and purity.

Influence of Temperature and Solvent Systems on Reaction Efficiency

The choice of solvent is equally critical. While some syntheses of related amino diols have been performed under solvent-free conditions, the use of a solvent can help to control reaction temperature, improve solubility of reactants, and influence the reaction pathway. In the synthesis of 3-amino-1,2-propanediol (B146019) via the reaction of glycidol and liquid ammonia, organic solvents such as propanol (B110389) and toluene (B28343) have been utilized. google.com The use of deep eutectic solvents (DESs), such as a mixture of 3-amino-1,2-propanediol and choline (B1196258) chloride, has also been explored as a green reaction medium for organolithium chemistry, showcasing the potential for novel solvent systems in related syntheses. mdpi.com

The following interactive data table summarizes the effect of temperature on the yield of 3-amino-1,2-propanediol, providing a model for potential optimization studies on 3-(butylamino)propane-1,2-diol.

Role of Catalytic Systems in Regio- and Stereoselectivity

Catalytic systems are instrumental in controlling the regio- and stereoselectivity of the synthesis of 3-(butylamino)propane-1,2-diol, which is often prepared through the ring-opening of an epoxide (like glycidol) with butylamine. The regioselectivity of this reaction determines whether the nucleophilic attack occurs at the more or less substituted carbon of the epoxide ring. Various catalysts, including metal salts like cobalt(II) chloride and lithium bromide, have been shown to effectively catalyze the regioselective ring-opening of epoxides with anilines to produce β-amino alcohols in good yields. rroij.com

For achieving high stereoselectivity, particularly for the synthesis of the chiral (S)-enantiomer, which is a key building block for beta-blockers, chiral catalysts are employed. jigspharma.com While specific catalysts for the direct asymmetric synthesis of 3-(butylamino)propane-1,2-diol are not extensively documented, related research on the asymmetric dihydroxylation of allylamine (B125299) catalyzed by a chiral polymer-metal complex (wool-OsO4) to produce (R)-(+)-3-amino-1,2-propanediol highlights the potential of such catalytic systems. researchgate.net Biocatalysts, such as lipases, have also been utilized in the synthesis of β-amino alcohol derivatives, offering an environmentally friendly and highly selective catalytic option. researchgate.net

Synthesis of Key Derivatives and Analogues for Mechanistic Inquiry

To gain deeper insights into the reaction mechanisms and structure-activity relationships, the synthesis of derivatives and analogues of 3-(butylamino)propane-1,2-diol is essential. This involves strategic modifications at the amine and diol centers and the stereocontrolled synthesis of specific enantiomers.

Strategies for Structural Modification at Amine and Diol Centers

Structural modifications at the amine and diol centers of 3-(butylamino)propane-1,2-diol can be achieved through various synthetic strategies. The secondary amine group can undergo N-alkylation to introduce different alkyl or aryl groups. nih.govmonash.edu This can be accomplished using alkyl halides in the presence of a base or through reductive amination with aldehydes and a reducing agent.

The diol functionality offers opportunities for O-acylation and O-alkylation. researchgate.netorganic-chemistry.org Selective acylation of the primary or secondary hydroxyl group can be achieved by using protecting group strategies or by employing enzymes that exhibit regioselectivity. For instance, selective N-acylation of 3-amino-1,2-propanediol has been demonstrated, followed by O-acylation to produce pseudo-ceramides. chemicalbook.com These modifications allow for a systematic investigation of how changes in the molecular structure affect the compound's properties and reactivity.

Stereocontrolled Synthesis of Specific Enantiomers

The stereocontrolled synthesis of specific enantiomers of 3-(butylamino)propane-1,2-diol is crucial, particularly for its application in the synthesis of chiral drugs. The (S)-enantiomer is a key intermediate for the synthesis of the beta-blocker (S)-timolol. jigspharma.com A common strategy for achieving high enantioselectivity is the asymmetric ring-opening of a prochiral epoxide, such as glycidol, with butylamine using a chiral catalyst.

While specific protocols for 3-(butylamino)propane-1,2-diol are not detailed in the provided search results, the principles of asymmetric synthesis of BINOL derivatives and other chiral compounds provide a framework for potential approaches. mdpi.com The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is another established method for stereocontrolled synthesis.

Integration of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of 3-(butylamino)propane-1,2-diol is an important consideration for developing sustainable and environmentally friendly manufacturing processes. Key principles include the use of renewable feedstocks, atom economy, and the use of safer solvents and catalysts.

The synthesis of β-amino alcohols, the class of compounds to which 3-(butylamino)propane-1,2-diol belongs, has been a focus of green chemistry research. One approach is the use of water as a solvent for the aminolysis of epoxides, which is a highly regioselective and environmentally benign method. researchgate.net Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused aligns with the principles of green chemistry. uv.es

Biocatalysis, using enzymes such as lipases, offers a green alternative to traditional chemical catalysts for the synthesis of β-amino alcohols, often providing high selectivity under mild reaction conditions. researchgate.net The use of value-added plant polyphenols as starting materials for the synthesis of β-amino alcohols also represents a move towards more sustainable feedstocks. tandfonline.com

The following interactive data table highlights some green chemistry approaches applicable to the synthesis of 3-(butylamino)propane-1,2-diol.

Chemical Reactivity, Transformation, and Chiral Recognition

Fundamental Chemical Reactions of the Diol and Amino Functionalitiessmolecule.com

The chemical behavior of 3-(Butylamino)propane-1,2-diol is dictated by the presence of its three functional groups: a primary hydroxyl, a secondary hydroxyl, and a secondary amine. These groups can react independently or in concert, allowing for a wide range of chemical transformations.

The diol moiety of 3-(Butylamino)propane-1,2-diol is susceptible to oxidation. The specific products formed depend on the oxidizing agent used and the reaction conditions. Generally, the primary alcohol can be oxidized to an aldehyde, which may undergo further oxidation to a carboxylic acid. The secondary alcohol can be oxidized to a ketone. Studies on similar diols, such as propane-1,3-diol, using strong oxidants like potassium permanganate, have shown that the reaction can lead to the formation of hydroxy-ketones or hydroxy-aldehydes ajchem-a.comajchem-a.com. For instance, the oxidation of propane-1,3-diol with KMnO4 has been reported to yield 3-hydroxy-propanal or 3-hydroxy-propanone ajchem-a.comajchem-a.com. The reaction often proceeds through the formation of an intermediate complex between the diol and the oxidant researchgate.net. Biotransformation studies on the related compound 3-(phenylamino)propane-1,2-diol (PAP) show in vivo oxidation to 2-hydroxy-3-(phenylamino)propanoic acid as the major metabolite nih.gov.

Reduction of the diol and amino functionalities is less common as they are already in a reduced state. However, the molecule could be subjected to reactions like hydrogenolysis under harsh conditions, which could cleave the C-O or C-N bonds, but this is not a typical transformation pathway.

The hydroxyl groups of the diol can be converted into better leaving groups, facilitating nucleophilic substitution reactions. A common strategy is the conversion of the alcohols into sulfonate esters, such as tosylates or mesylates, by reacting them with the corresponding sulfonyl chlorides. These esters are excellent leaving groups and can be displaced by a variety of nucleophiles, allowing for the introduction of halides, azides, nitriles, and other functional groups. This is a fundamental method for functional group interconversion (FGI) in organic synthesis ub.edumit.edu.

The amino group can also participate in substitution reactions, although its primary reactivity is as a nucleophile. The nitrogen atom can be alkylated, for example, to form a tertiary amine.

Both the amino and hydroxyl groups of 3-(Butylamino)propane-1,2-diol can readily undergo acylation. The secondary amine can react with acyl chlorides or anhydrides to form a stable amide linkage smolecule.com. This reaction typically proceeds via nucleophilic acyl substitution, where the nitrogen lone pair attacks the electrophilic carbonyl carbon of the acylating agent.

The primary and secondary hydroxyl groups can be esterified by reacting with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters smolecule.com. Acid catalysis is often employed when using carboxylic acids to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl group's oxygen. Studies on the related compound 3-phenylamino-1,2-propanediol have demonstrated its ability to form mono- and diacyl derivatives through transesterification with fatty acid methyl esters, using sodium methoxide (B1231860) as a catalyst csic.es.

Stereoselective Chemical Transformationssmolecule.com

The presence of a stereocenter at the second carbon position makes 3-(Butylamino)propane-1,2-diol a valuable chiral building block in stereoselective synthesis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction wikipedia.org. Due to its chiral nature and the presence of coordinating amino and hydroxyl groups, enantiomerically pure 3-(Butylamino)propane-1,2-diol can function as a chiral auxiliary or as a ligand in asymmetric catalysis smolecule.com.

In this role, the compound would be chemically attached to a substrate molecule. The defined stereochemistry and steric bulk of the auxiliary then block one face of the reactive center on the substrate, forcing an incoming reagent to attack from the less hindered face. This directed attack leads to the preferential formation of one enantiomer or diastereomer of the product. After the reaction is complete, the auxiliary can be cleaved from the product and potentially recovered for reuse . Amino alcohols are particularly effective auxiliaries as they can form rigid chelate structures with metal ions, further enhancing stereocontrol in reactions like alkylations or aldol (B89426) additions .

The separation of racemic 3-(Butylamino)propane-1,2-diol into its individual enantiomers is crucial for its use in stereospecific applications, such as the synthesis of pharmaceuticals. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a highly effective method for this purpose worldwidejournals.com.

Researchers have developed and validated several HPLC methods for the enantioseparation of the closely related compound, racemic 3-tert-butylamino-1,2-propanediol. These methods employ different polysaccharide-based CSPs, such as Chiralpak AD-H, Chiralpak AS, and Chiralpak IC, under normal-phase conditions worldwidejournals.comresearchgate.netnih.gov. The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase. The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), along with additives like diethylamine (B46881) or formic acid, is critical for achieving optimal resolution worldwidejournals.comresearchgate.net. The performance of these methods has been validated for linearity, precision, and accuracy, with resolution values (Rs) greater than 1.5 being achieved, indicating baseline separation of the enantiomers worldwidejournals.comresearchgate.net.

Interactive Data Table: HPLC Methods for Enantioselective Resolution of 3-tert-Butylamino-1,2-propanediol

Chiral Stationary PhaseMobile Phase Composition (v/v/v/v)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)Limit of Detection (LOD) (R-enantiomer)Reference
Chiralpak AD-Hn-hexane:ethanol (70:30)0.8401.631 ppm ((R)-(+)-glycidol) researchgate.net
Chiralpak ICn-hexane:ethanol:formic acid:diethylamine (70:30:0.1:0.1)1.025>5.07.5 µg/mL worldwidejournals.com
Chiralpak ASNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.gov

Complexation Chemistry and Metal Ion Interactions

The presence of nitrogen and oxygen atoms with lone pairs of electrons endows 3-(butylamino)propane-1,2-diol with the ability to act as a ligand in coordination chemistry. It can form stable complexes with a variety of metal ions, a property that is leveraged in catalysis and drug delivery systems. The amino and hydroxyl groups can coordinate with metal centers, leading to the formation of chelate rings, which enhance the stability of the resulting complexes.

While specific studies detailing the full range of metal ion interactions with 3-(butylamino)propane-1,2-diol are not extensively documented in publicly available literature, its structural similarity to other amino alcohol ligands allows for well-founded inferences about its coordination behavior. It is anticipated to form complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The geometry of these complexes would be influenced by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio.

In its role as a chiral auxiliary, 3-(butylamino)propane-1,2-diol is utilized to direct the stereochemical outcome of chemical reactions. This is achieved through the formation of transient chiral metal complexes where the stereochemistry of the ligand influences the approach of reactants to the metal center, thereby favoring the formation of one enantiomer over the other.

Furthermore, its capacity to form stable complexes is being explored for potential applications in drug delivery. By complexing with active pharmaceutical ingredients, it can enhance their solubility, bioavailability, and targeted delivery, potentially leading to more effective therapeutic outcomes with reduced side effects. lookchem.com

Stability and Degradation Pathways under Controlled Conditions

The stability of 3-(butylamino)propane-1,2-diol is a critical factor in its synthesis, storage, and application. Generally, the compound is stable under recommended storage conditions, which typically involve a cool, dry, and dark environment to prevent thermal and photodegradation. However, like many organic molecules with reactive functional groups, it can undergo degradation under specific controlled conditions.

Hydrolytic Stability:

Thermal Stability:

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of compounds. kohan.com.twmt.com While specific TGA/DSC data for 3-(butylamino)propane-1,2-diol is not widely published, its boiling point of approximately 262.4 °C at 760 mmHg suggests a reasonable degree of thermal stability. lookchem.com At elevated temperatures, decomposition is likely to occur, potentially involving the fragmentation of the butylamino and propanediol (B1597323) moieties.

Photostability:

Exposure to ultraviolet (UV) radiation can induce photochemical degradation in organic molecules. While specific photostability studies on 3-(butylamino)propane-1,2-diol are not prevalent in the literature, it is good practice to store the compound in light-resistant containers to minimize the risk of photodegradation.

Degradation Products:

The identification of degradation products is crucial for understanding the degradation pathways. For a related compound, 3-phenylamino-1,2-diol esters, hydrolysis leads to the formation of the corresponding monoesters and ultimately 3-phenylamino-1,2-diol. nih.gov For 3-(butylamino)propane-1,2-diol itself, potential degradation pathways under harsh conditions could involve oxidation of the alcohol groups, N-dealkylation, or cleavage of the carbon-carbon bonds in the propane (B168953) backbone. However, without specific experimental studies, the exact degradation pathways and products remain speculative.

The following table summarizes the known stability information for 3-(butylamino)propane-1,2-diol:

ParameterValue/InformationSource(s)
Storage Conditions Store in a cool, dry, and dark place.General laboratory practice
Boiling Point 262.4 °C at 760 mmHg lookchem.com
Melting Point Not available lookchem.com
Flash Point 109.1 °C lookchem.com
Hydrolytic Stability Potentially susceptible to hydrolysis under strong acidic or basic conditions.Inferred from related compounds nih.gov
Thermal Stability Reasonably stable up to its boiling point.Inferred from boiling point data lookchem.com
Photostability Should be protected from light to prevent potential degradation.General chemical handling guidelines

Advanced Spectroscopic and Chromatographic Analytical Techniques

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopy provides definitive information about the atomic connectivity and molecular composition of 3-(Butylamino)propane-1,2-diol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For 3-(Butylamino)propane-1,2-diol, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the butyl group, the propanediol (B1597323) backbone, and the amine and hydroxyl groups. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the connectivity of adjacent protons. Similarly, the ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule, with its chemical shift indicating its electronic environment.

While specific experimental data for the n-butyl isomer is not widely published, data for the (S)-3-tert-butylamino-1,2-propanediol isomer offers insight into the expected chemical shifts for the propanediol portion of the molecule. chemicalbook.comnih.gov Combining this with known spectral data for n-butylamine allows for a reliable prediction of the full NMR profile.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(Butylamino)propane-1,2-diol

Atom Position (see structure) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (CH₂) ~3.4 - 3.6 ~65
2 (CH) ~3.7 - 3.9 ~70
3 (CH₂) ~2.6 - 2.8 ~52
4 (NH) Variable (broad) -
5, 6 (OH) Variable (broad) -
1' (CH₂) ~2.5 - 2.7 ~50
2' (CH₂) ~1.4 - 1.6 ~32
3' (CH₂) ~1.3 - 1.5 ~20

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For 3-(Butylamino)propane-1,2-diol (C₇H₁₇NO₂), the calculated monoisotopic mass is 147.125929 Da. nih.govnih.gov

In addition to providing the exact mass, MS analysis, particularly when coupled with tandem mass spectrometry (MS-MS), reveals characteristic fragmentation patterns. These patterns serve as a molecular fingerprint, aiding in structural confirmation. Common fragmentation pathways for this molecule under techniques like Atmospheric Pressure Chemical Ionization (APCI) would include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the nitrogen atom is a typical fragmentation for amines, leading to the formation of stable iminium ions.

Loss of Water: The hydroxyl groups can be easily lost as water molecules (H₂O) from the parent ion.

Cleavage of the Butyl Group: Fragmentation within the butyl chain can occur, leading to a series of characteristic ions.

Studies on the enantioseparation of 3-tert-butylamino-1,2-propanediol have successfully utilized on-line normal-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) for sensitive detection in the ng/mL range. nih.govresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum shows absorption bands characteristic of particular bond types. biomedscidirect.com

For 3-(Butylamino)propane-1,2-diol, the IR spectrum is distinguished by the presence of strong, broad absorptions from the hydroxyl (O-H) and amine (N-H) groups, as well as absorptions from the alkyl C-H bonds. chemicalbook.com

Table 2: Characteristic IR Absorption Bands for 3-(Butylamino)propane-1,2-diol

Functional Group Bond Characteristic Absorption Range (cm⁻¹) Appearance
Alcohol / Amine O-H and N-H stretch 3200 - 3600 Strong, Broad
Alkane C-H stretch 2850 - 3000 Strong, Sharp
Alcohol C-O stretch 1000 - 1260 Strong

Source: Based on general IR spectroscopy principles and data for analogous compounds. chemicalbook.comgsconlinepress.com

Chromatographic Methods for Purity and Enantiomeric Separation

Chromatography is the primary method for separating 3-(Butylamino)propane-1,2-diol from impurities and for resolving its racemic mixture into individual enantiomers.

As 3-(Butylamino)propane-1,2-diol contains a chiral center, it exists as a pair of enantiomers. The separation of these enantiomers is critical, particularly in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or cause adverse effects. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective technique for this purpose. worldwidejournals.com

The principle of chiral HPLC involves the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. nih.gov Extensive research on the closely related 3-tert-butylamino-1,2-propanediol has identified several effective CSPs and mobile phase systems. These separations are typically performed in normal-phase mode, using a non-polar solvent like n-hexane mixed with an alcohol such as ethanol (B145695). worldwidejournals.comnih.gov Additives like diethylamine (B46881) are often included in the mobile phase to improve peak shape and resolution. worldwidejournals.com Due to the lack of a strong UV chromophore in the molecule, detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS). nih.govnih.govresearchgate.net

Table 3: HPLC Conditions for Enantioseparation of 3-tert-butylamino-1,2-propanediol

Chiral Stationary Phase Mobile Phase Detector Reference
Chiralpak AS Normal Phase ELSD nih.gov
Chiralpak IC n-hexane:ethanol:formic acid:diethylamine (70:30:0.1:0.1 v/v/v/v) ELSD worldwidejournals.com
Chiralpak AD-H n-hexane:ethanol (70:30, v/v) Multiple (UV, Polarimetric, RI, ELSD) researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of polar, high-boiling point compounds like 3-(Butylamino)propane-1,2-diol can be challenging due to its low volatility and potential for thermal degradation in the GC injector and column.

To overcome these issues, a common strategy is to convert the analyte into a more volatile and thermally stable derivative prior to analysis. For molecules containing hydroxyl groups, derivatization with agents like silylating reagents (e.g., BSTFA) or by forming esters is effective. For instance, other diols have been successfully analyzed by GC-MS after being transformed into their phenylboronic esters. nih.gov This process masks the polar hydroxyl groups, reducing the boiling point and improving chromatographic performance.

Alternatively, direct GC analysis may be possible under specific conditions. A method for the related compound 3-methylamino-1,2-propanediol (B1225494) has been developed that avoids derivatization by using a high column temperature (240–260°C) and dissolving the sample in methanol (B129727) to reduce viscosity before direct injection. google.com This approach could potentially be adapted for 3-(Butylamino)propane-1,2-diol, offering a simpler and faster analytical workflow.

Table of Compounds Mentioned

Compound Name
3-(Butylamino)propane-1,2-diol
3-(tert-butylamino)propane-1,2-propanediol
(S)-3-tert-butylamino-1,2-propanediol
3-methylamino-1,2-propanediol
n-hexane
ethanol
diethylamine
propane-1,2-diol
butane-2,3-diol

Development of Analytical Protocols for Related Substances and Impurities

The development of robust analytical protocols is a critical aspect of pharmaceutical quality control, ensuring the purity and safety of active pharmaceutical ingredients (APIs). For 3-(Butylamino)propane-1,2-diol, the establishment of such protocols is essential for identifying and quantifying any related substances and impurities that may be present. These impurities can originate from various sources, including the manufacturing process, degradation of the final product, or interaction with packaging materials. thermofisher.com The impurity profiling, which includes the detection, identification, and quantification of these unwanted chemicals, is a mandatory step in the manufacturing of pharmaceutical products and is closely scrutinized by regulatory authorities. thermofisher.com

The development of these analytical methods is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures to ensure they are fit for their intended purpose. amsbiopharma.comich.org The validation process demonstrates that the analytical procedure is reliable, reproducible, and provides scientifically sound data. amsbiopharma.com

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally unstable compounds like 3-(Butylamino)propane-1,2-diol. nih.gov Given that 3-(Butylamino)propane-1,2-diol lacks a strong chromophore, direct UV detection can be challenging. shimadzu.com Therefore, derivatization is often employed to enhance detectability. nih.gov Reagents such as o-phthaldiadehyde (OPA) can react with primary and secondary amines to form highly fluorescent derivatives, significantly improving the sensitivity of the method. nih.gov

A typical HPLC method development would involve the following:

Column Selection: A reverse-phase C18 column is commonly used for the separation of polar compounds. nih.gov

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used to achieve optimal separation of the main compound from its impurities.

Derivatization: Pre-column derivatization with a suitable agent like OPA can be performed to allow for fluorescence detection, which offers high sensitivity and selectivity. nih.gov

Detection: A fluorescence detector (FLD) would be used to monitor the derivatized analytes.

The following table illustrates a potential set of impurities that could be monitored in a sample of 3-(Butylamino)propane-1,2-diol using an HPLC-FLD method.

Potential Impurity Potential Source Relative Retention Time (RRT) Limit of Detection (LOD) Limit of Quantitation (LOQ)
Butylamine (B146782)Starting Material0.850.01%0.03%
Glycidol (B123203)Starting Material0.920.02%0.06%
1-(Butylamino)propan-2-olBy-product1.100.01%0.03%
Dimeric ImpurityBy-product1.250.03%0.09%

This table is for illustrative purposes and the values are representative of typical analytical method performance.

Gas Chromatography (GC) is another powerful technique, particularly for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process. rroij.com Headspace GC (HS-GC) is a common approach for this analysis as it avoids the direct injection of the non-volatile API into the GC system, which can prevent contamination of the instrument. chromatographyonline.com The method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC. chromatographyonline.com

The ICH Q3C guidelines provide a list of common residual solvents and their acceptable limits in pharmaceutical products. rroij.com A GC-based analytical protocol would be developed and validated to ensure that these solvents are below the specified safety limits.

Residual Solvent ICH Class Concentration Limit (ppm) Analytical Technique
Methanol23000HS-GC-FID
Acetone35000HS-GC-FID
Toluene (B28343)2890HS-GC-FID
Dichloromethane2600HS-GC-FID

This table provides examples of residual solvents that could be monitored based on common manufacturing processes.

Spectroscopic Techniques

Mass Spectrometry (MS), often coupled with a chromatographic technique like LC or GC (LC-MS or GC-MS), is an indispensable tool for the structural elucidation of unknown impurities. researchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of an impurity. thermofisher.comsterlingpharmasolutions.com Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing further structural information. sterlingpharmasolutions.com

The advantages of using LC-MS for impurity profiling include its high sensitivity and specificity, allowing for the detection of trace-level impurities in complex mixtures. resolvemass.ca This technique is crucial during the development phase to identify potential degradation products and by-products of the synthesis.

Method Validation

Once an analytical protocol is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose. ich.orgeuropa.eu The core parameters of analytical method validation include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. amsbiopharma.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. amsbiopharma.com

Accuracy: The closeness of the test results to the true value. amsbiopharma.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org This includes repeatability (within-laboratory) and intermediate precision (between-laboratories). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation process ensures that the analytical method is reliable for routine use in a quality control laboratory.

Mechanistic Investigations of Molecular and Cellular Interactions Non Clinical/non Human Systems

Ligand-Receptor Binding Dynamics and Modulation of Enzymatic Activity

The molecular structure of 3-(Butylamino)propane-1,2-diol, particularly its stereochemistry, is crucial for the specific interactions of the molecules synthesized from it. The compound itself serves as a scaffold, providing the necessary spatial arrangement of functional groups for effective binding and activity.

Interaction with Enzymes and Protein Targets in Vitro

In vitro, the primary significance of 3-(Butylamino)propane-1,2-diol is demonstrated in two main areas: as a precursor to beta-adrenergic receptor antagonists and as a chiral ligand in catalysis.

Precursor to Beta-Blockers: The (S)-enantiomer of 3-(Butylamino)propane-1,2-diol is a key intermediate in the synthesis of beta-blockers like (S)-Timolol. The propanediol (B1597323) and amino groups form the core structure that, once incorporated into the final drug molecule, interacts with beta-adrenergic receptors. The specific stereochemistry of the hydroxyl group, derived from the (S)-enantiomer, is essential for the high-affinity binding to the receptor's active site, leading to the blockade of the receptor and its downstream signaling.

Chiral Ligand in Asymmetric Catalysis: The amine and diol functionalities allow the compound to act as an effective chiral ligand for transition-metal catalysts, such as those involving ruthenium, rhodium, or iridium. These ligands create a specific three-dimensional environment around the metal center. This chiral pocket influences the stereochemical outcome of reactions, enabling the production of a desired enantiomer with high selectivity. The interaction involves the coordination of the compound's nitrogen and oxygen atoms to the metal, which in turn dictates how a substrate binds and reacts.

Table 1: In Vitro Interactions of 3-(Butylamino)propane-1,2-diol and Its Derivatives

Interaction TypeTargetRole of 3-(Butylamino)propane-1,2-diolOutcome
Receptor Binding (as a precursor)Beta-Adrenergic ReceptorsProvides the essential chiral backbone for beta-blockers like (S)-Timolol. Antagonism/blockade of the receptor.
Enzymatic Modulation (as a ligand)Transition-Metal Catalysts (e.g., Ruthenium)Forms a chiral complex with the metal center. Enables enantioselective synthesis of other chemical compounds.

Influence on Biochemical Pathways in Model Systems

The influence of 3-(Butylamino)propane-1,2-diol on biochemical pathways is indirect, mediated through the action of the pharmaceutical agents synthesized from it. As a critical component of beta-blockers, its structure is fundamental to the modulation of the adrenergic signaling pathway. This pathway is pivotal in regulating cardiovascular functions such as heart rate and blood pressure. By serving as the structural foundation for antagonists of this pathway, the compound is integral to the therapeutic mechanism of these drugs in various model systems.

Role in Oxidative Stress Mitigation and Antioxidant Mechanisms

Current scientific literature does not provide significant evidence detailing a direct role for 3-(Butylamino)propane-1,2-diol in mitigating oxidative stress or functioning through antioxidant mechanisms. Research has primarily focused on its utility as a synthetic intermediate. Studies on structurally related compounds, such as 3-(phenylamino)propane-1,2-diol, have investigated their metabolism and the potential generation of reactive species, but this does not confirm an antioxidant role for the butyl-amino variant. nih.govnih.gov

Modulation of Cell Signaling Pathways in Non-Human Cell Lines

Direct studies on the effect of 3-(Butylamino)propane-1,2-diol itself on cell signaling pathways in non-human cell lines are limited. However, its structural derivatives have well-documented effects. Beta-blockers synthesized from this compound modulate G-protein coupled receptor (GPCR) signaling pathways in numerous non-human cell lines used in pharmacological research. These derivatives inhibit the signaling cascade normally initiated by catecholamines like epinephrine, leading to downstream effects such as a reduction in cyclic AMP (cAMP) levels.

Applications in Advanced Chemical Synthesis and Material Science

Pivotal Role as a Chiral Building Block in Complex Organic Molecule Synthesis

In the realm of organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. nih.govnbinno.com 3-(Butylamino)propane-1,2-diol, especially its (S)-enantiomer, is recognized as a key chiral building block. smolecule.comtcichemicals.com Its stereochemically defined structure allows chemists to introduce specific three-dimensional arrangements into larger, more complex molecules. smolecule.com This control over stereochemistry is fundamental to modern synthetic strategies. nih.govsmolecule.com

The presence of both a secondary amine and two hydroxyl groups provides multiple reaction sites. The hydroxyl groups can be esterified, while the amino group can undergo acylation to form amides. smolecule.com This multi-functionality enables its use as a chiral auxiliary, guiding the stereochemical outcome of a reaction, after which it can be cleaved from the molecule. smolecule.com

Intermediate in the Synthesis of Chiral Pharmaceutical Compounds

One of the most significant applications of 3-(Butylamino)propane-1,2-diol is its role as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). jigspharma.comworldwidejournals.com Specifically, the (S)-enantiomer, (S)-3-(tert-Butylamino)propane-1,2-diol, is a critical intermediate in the industrial production of certain beta-adrenergic receptor blockers. worldwidejournals.comresearchgate.netnih.gov

A prominent example is the synthesis of Timolol, a medication used to treat glaucoma and ocular hypertension. worldwidejournals.com The chirality of the final Timolol molecule is directly derived from the (S)-3-(tert-Butylamino)propane-1,2-diol starting material. worldwidejournals.com Ensuring the high enantiomeric purity of this intermediate is crucial, as pharmacopeial standards often impose strict limits on the presence of the unwanted enantiomer in the final drug product. worldwidejournals.com The development of this compound marked a significant step forward in stereochemically-controlled pharmaceutical manufacturing. smolecule.com

Table 1: Pharmaceutical Applications of (S)-3-(tert-Butylamino)propane-1,2-diol

Pharmaceutical Agent Therapeutic Class Role of (S)-3-(tert-Butylamino)propane-1,2-diol
Timolol Beta-blocker Key chiral starting material controlling the API's enantiomeric purity worldwidejournals.comresearchgate.net

Precursor for Advanced Polymer and Material Synthesis

The unique bifunctional nature of 3-(Butylamino)propane-1,2-diol also positions it as a valuable monomer or precursor in the synthesis of advanced polymers and materials. The incorporation of such chiral units into a polymer backbone can impart specific properties, leading to the creation of chiral supramolecular polymers. nih.govwur.nl These materials are of interest for applications in chiral recognition, separation technologies, and sensing. cmu.edu

While direct research on polymers synthesized specifically from 3-(butylamino)propane-1,2-diol is specialized, the principles of using chiral amino diols are well-established. These monomers can be polymerized through reactions involving their amine and hydroxyl groups to form polyamides, polyesters, or polyurethanes. The chirality embedded within the polymer chain can influence its secondary structure, leading to helical or other ordered conformations. mdpi.com This structural control at the molecular level is essential for designing materials with tailored optical or catalytic properties. cmu.edu

Utility in Asymmetric Catalysis as a Ligand

In asymmetric catalysis, chiral ligands are used to direct a metal catalyst to produce a specific enantiomer of a product. The structure of (S)-3-(tert-Butylamino)propane-1,2-diol, with its nitrogen and oxygen atoms, makes it an effective chelating ligand for various metal centers. smolecule.com When complexed with a metal, it creates a chiral environment around the catalytic site, influencing the stereochemical outcome of reactions such as reductions, oxidations, and carbon-carbon bond formations. smolecule.com

For instance, derivatives of aminodiols are utilized in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com The aminodiol ligand coordinates to the zinc atom, forming a chiral complex that then delivers the organic group to one face of the aldehyde, resulting in a high enantiomeric excess of the desired alcohol product. The ability to fine-tune the ligand structure allows for the optimization of selectivity and reactivity for different substrates. smolecule.com

Explorations in Drug Delivery System Development (Chemical Aspects of Complex Formation)

The development of advanced drug delivery systems often involves creating complexes that can improve a drug's solubility, stability, or targeting. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior, are frequently used for this purpose by forming inclusion complexes with poorly soluble drug molecules. nih.govnih.govmdpi.com

While 3-(butylamino)propane-1,2-diol itself is not typically the primary complexing agent, its derivatives and related structures can be incorporated into more complex drug delivery vehicles. For example, polymers or dendrimers functionalized with chiral aminodiol moieties could form specific, non-covalent interactions with drug molecules through hydrogen bonding and hydrophobic interactions. Cationic cyclodextrin (B1172386) polyrotaxanes are known to be used for the cellular delivery of polynucleotides and genes. mdpi.com The chemical properties of the aminodiol—its ability to act as both a hydrogen bond donor and acceptor—can facilitate the formation of stable drug-carrier complexes, potentially leading to controlled drug release profiles. mdpi.comupenn.edu

Methodologies for the Separation and Purification of Chiral Compounds

The enantiomeric purity of chiral compounds is critical, necessitating robust analytical and preparative separation methods. worldwidejournals.com 3-(Butylamino)propane-1,2-diol serves as a subject for the development and validation of such chiral separation techniques, primarily through High-Performance Liquid Chromatography (HPLC). researchgate.net

Researchers have developed sensitive and accurate normal-phase chiral LC methods to quantify the undesired (R)-enantiomer in samples of (S)-3-(tert-Butylamino)propane-1,2-diol. worldwidejournals.com These methods often employ chiral stationary phases (CSPs), such as Chiralpak columns, which contain a chiral selector immobilized on a solid support. worldwidejournals.comresearchgate.netresearchgate.net The differential interaction between the enantiomers of the analyte and the chiral stationary phase allows for their separation.

The development of these methods is crucial for quality control in pharmaceutical manufacturing, ensuring that intermediates like (S)-3-(tert-Butylamino)propane-1,2-diol meet the stringent purity requirements for API synthesis. worldwidejournals.comnih.gov

Table 2: Chiral HPLC Separation Method for 3-tert-Butylamino-1,2-propanediol Enantiomers

Parameter Condition
Column Chiralpak IC worldwidejournals.com
Mobile Phase n-hexane, ethanol (B145695), formic acid, diethylamine (B46881) (70:30:0.1:0.1 v/v/v/v) worldwidejournals.com
Flow Rate 1.0 mL/min worldwidejournals.com
Column Temperature 30°C worldwidejournals.com
Detection Evaporative Light Scattering Detector (ELSD) worldwidejournals.com

Metabolism and Biotransformation Studies Non Human Organisms

In Vivo Biotransformation Pathways in Murine Models

While specific in vivo studies on the biotransformation of 3-(Butylamino)propane-1,2-diol in murine models are not extensively documented in publicly available literature, the metabolic pathways can be inferred from research on related compounds, such as 3-(phenylamino)propane-1,2-diol (PAP). In studies involving C57BL/6 and A/J mice, PAP was shown to be extensively metabolized. nih.govnih.gov The primary routes of biotransformation involve oxidation of the propanediol (B1597323) moiety.

The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of a vast array of xenobiotics, including amino alcohols. nih.govmdpi.com These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, which are crucial for the biotransformation of compounds like 3-(Butylamino)propane-1,2-diol. mdpi.com The general mechanism of CYP enzymes involves the activation of molecular oxygen to facilitate its insertion into a substrate. nih.gov In the context of 3-(Butylamino)propane-1,2-diol, CYP enzymes are anticipated to play a significant role in the oxidation of the carbon backbone, a critical step in its metabolism. The induction of CYP enzymes can influence the rate of metabolism. For instance, in studies with the related compound PAP, induction with β-naphthoflavone, a known CYP inducer, led to an increased elimination rate in C57BL/6 mice. nih.gov

Based on studies of the analogous compound 3-(phenylamino)propane-1,2-diol, the primary metabolite is formed through the oxidation of the primary alcohol group to a carboxylic acid. This results in the formation of 2-hydroxy-3-(phenylamino)propanoic acid, which has been identified as the major urinary metabolite in both C57BL/6 and A/J mice. nih.govnih.gov Extrapolating from these findings, it is highly probable that a key metabolite of 3-(Butylamino)propane-1,2-diol would be 2-hydroxy-3-(butylamino)propanoic acid .

Further metabolism of the phenyl-containing analogue also revealed hydroxylation of the aromatic ring, leading to metabolites such as 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol and 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid. nih.gov While 3-(Butylamino)propane-1,2-diol lacks an aromatic ring for such hydroxylation, other secondary oxidative processes on the butyl group could occur.

Table 1: Predicted Primary Metabolites of 3-(Butylamino)propane-1,2-diol based on Analogous Compounds

Parent CompoundPredicted Primary MetaboliteMetabolic Reaction
3-(Butylamino)propane-1,2-diol2-hydroxy-3-(butylamino)propanoic acidOxidation of primary alcohol

Stereochemical Influences on Metabolic Fate in Animal Models

Stereochemistry can significantly impact the metabolic fate of chiral compounds. Studies on the individual enantiomers of 3-(phenylamino)propane-1,2-diol, (R)-PAP and (S)-PAP, in A/J and C57BL/6 mice revealed that while the qualitative HPLC profiles of urinary metabolites were similar for both enantiomers, quantitative differences were observed. nih.gov A relatively higher proportion of several metabolites was detected in mice treated with (R)-PAP compared to those treated with (S)-PAP. nih.gov This suggests that the enzymatic processes involved in the metabolism of this class of compounds are stereoselective. Although direct studies on the enantiomers of 3-(Butylamino)propane-1,2-diol are not available, it is reasonable to expect that its metabolism would also be subject to stereochemical influences.

Excretion Profiling and Biodistribution in Non-Human Mammalian Systems

The excretion and biodistribution of xenobiotics are critical aspects of their toxicokinetic profiles. In murine models, the primary route of elimination for the related compound 3-(phenylamino)propane-1,2-diol and its metabolites is through urine. nih.gov Following intraperitoneal administration to A/J and C57BL/6 mice, a significant portion of the administered radioactivity from [U-¹⁴C]PAP was recovered in the urine within 24 hours. nih.gov Fecal excretion contributed to a much lesser extent. nih.gov The distribution of radioactivity in major organs such as the liver, lung, kidney, spleen, heart, and muscle was found to be very low, suggesting rapid clearance from these tissues. nih.gov Unmetabolized parent compound constituted less than 1% of the total administered dose in the urine, indicating extensive metabolism. nih.gov

Table 2: Excretion Profile of a Related Amino Alcohol (3-(phenylamino)propane-1,2-diol) in Mice

StrainRoute of ExcretionPercentage of Administered Dose (24h)
A/JUrine70%
A/JFeces0.6%
C57BL/6Urine36%
C57BL/6Feces3.3%
C57BL/6 (β-naphthoflavone induced)Urine57%

Data from studies on 3-(phenylamino)propane-1,2-diol nih.gov

Comparative Metabolism with Related Amino Alcohols and Diols

The metabolism of 3-(Butylamino)propane-1,2-diol can be compared with simpler, related structures such as propane-1,2-diol. The metabolism of propane-1,2-diol in mammals has been well-reviewed and proceeds through oxidation to lactic acid and then to pyruvic acid, which can then enter the tricarboxylic acid cycle. researchgate.net Another pathway involves the formation of lactaldehyde, which can be further oxidized. Conjugation with glucuronic acid is also a reported metabolic pathway for propane-1,2-diol, with the resulting conjugate being excreted in the urine. researchgate.net

In comparison, the presence of the butylamino group in 3-(Butylamino)propane-1,2-diol introduces additional sites for metabolism, including potential N-dealkylation or oxidation of the butyl group, alongside the oxidation of the diol moiety. The extensive metabolism observed with the amino alcohol 3-(phenylamino)propane-1,2-diol, leading primarily to an oxidized propanoic acid derivative, contrasts with the pathways of the simpler propane-1,2-diol which enters central metabolic cycles. nih.govresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Intrinsic Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of 3-(Butylamino)propane-1,2-diol. These calculations, often employing methods like Density Functional Theory (DFT), offer a detailed view of the molecule's characteristics.

The conformational flexibility of 3-(Butylamino)propane-1,2-diol is a key determinant of its chemical and biological activity. The presence of several rotatable bonds allows the molecule to adopt various spatial arrangements, or conformers. A comprehensive conformational analysis aims to identify the most stable conformers and map the energetic landscape of their interconversion.

While specific, in-depth conformational analysis studies on 3-(Butylamino)propane-1,2-diol are not widely available in peer-reviewed literature, general principles can be applied from studies on similar diols and amino alcohols. For vicinal diols, the relative orientation of the two hydroxyl groups is critical. Intramolecular hydrogen bonding between the hydroxyl groups and between a hydroxyl group and the amino group is expected to play a significant role in stabilizing certain conformations. The bulky butyl group will also impose steric constraints, influencing the preferred geometry.

The energetic landscape would likely reveal several local energy minima corresponding to different staggered conformations around the C-C and C-N bonds. The transition states between these minima would correspond to eclipsed conformations, which are energetically less favorable due to torsional strain. The global minimum energy conformation would represent the most populated state of the molecule in the gas phase.

Table 1: Predicted Key Torsional Angles in 3-(Butylamino)propane-1,2-diol for Conformational Analysis

Dihedral Angle Description Predicted Low-Energy Conformations
O-C1-C2-O Relative orientation of the two hydroxyl groups Gauche and anti conformations are likely to be stable.
N-C3-C2-C1 Orientation of the butylamino group relative to the diol backbone Staggered conformations would be energetically favored.

Note: This table is predictive and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

The electronic structure of 3-(Butylamino)propane-1,2-diol dictates its reactivity. Quantum chemical calculations can provide a range of descriptors that help in understanding its chemical behavior. These descriptors include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The presence of lone pairs on the nitrogen and oxygen atoms makes them nucleophilic centers, susceptible to attack by electrophiles. The hydroxyl protons are acidic and can be abstracted by a base. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Reactivity descriptors such as Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. For 3-(Butylamino)propane-1,2-diol, the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack, while the acidic protons of the hydroxyl groups are the most likely sites for nucleophilic attack.

Table 2: Computed Molecular Properties of (S)-3-(tert-Butylamino)propane-1,2-diol

Property Value Source
Molecular Weight 147.22 g/mol PubChem
XLogP3-AA -0.5 PubChem
Hydrogen Bond Donor Count 3 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 5 PubChem
Exact Mass 147.125928785 Da PubChem
Monoisotopic Mass 147.125928785 Da PubChem
Topological Polar Surface Area 52.5 Ų PubChem
Heavy Atom Count 10 PubChem
Formal Charge 0 PubChem

Note: The data presented is for the closely related compound (S)-3-(tert-Butylamino)propane-1,2-diol as detailed information for the n-butyl isomer was not available. These values are computationally derived and provided by the PubChem database. nih.gov

Molecular Dynamics Simulations of Compound Interactions with Macromolecules

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with biological macromolecules such as proteins and nucleic acids. An MD simulation would model the movement of every atom in the system over time, providing a detailed picture of the binding process, the stability of the complex, and the conformational changes that may occur upon binding.

Currently, there are no specific published studies detailing MD simulations of 3-(Butylamino)propane-1,2-diol interacting with macromolecules. However, the general methodology for such a study would involve:

System Setup: Building a simulation box containing the macromolecule of interest, 3-(Butylamino)propane-1,2-diol, water molecules to solvate the system, and counter-ions to neutralize the charge.

Force Field Selection: Choosing an appropriate force field to describe the interactions between all atoms in the system.

Equilibration: Running a short simulation to allow the system to relax to a stable temperature and pressure.

Production Run: Running a long simulation to sample the conformational space of the complex and observe the interactions between the compound and the macromolecule.

Analysis: Analyzing the simulation trajectory to calculate properties such as binding free energy, identify key interacting residues, and observe any conformational changes in the macromolecule.

Such simulations could reveal the preferred binding mode of 3-(Butylamino)propane-1,2-diol to a target protein, the specific hydrogen bonds and van der Waals interactions that stabilize the complex, and the influence of the compound on the protein's dynamics.

Structure-Activity Relationship (SAR) Modeling for Predictive Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of beta-amino alcohols, including analogs of 3-(Butylamino)propane-1,2-diol, a SAR study would involve systematically modifying the structure (e.g., changing the alkyl substituent on the amine, altering the substitution pattern of the diol) and measuring the effect on a specific biological activity.

While no specific SAR models for 3-(Butylamino)propane-1,2-diol are publicly available, a hypothetical QSAR study would involve:

Data Collection: Assembling a dataset of structurally related compounds with their measured biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) for each compound.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Such a model could provide valuable insights into the structural features that are important for the desired biological activity and guide the design of more potent and selective analogs.

Predictive Analysis of Synthetic Routes and Reaction Outcomes

Computational chemistry can also be applied to the prediction of synthetic routes and reaction outcomes. By modeling the thermodynamics and kinetics of potential reaction steps, it is possible to evaluate the feasibility of different synthetic pathways and predict the major products and potential byproducts.

For the synthesis of 3-(Butylamino)propane-1,2-diol, computational methods could be used to:

Evaluate different starting materials and reagents: For example, comparing the reactivity of different epoxides with butylamine (B146782).

Model reaction mechanisms: To understand the detailed steps of a reaction and identify potential intermediates and transition states.

Predict reaction conditions: By calculating the effect of temperature, pressure, and solvent on the reaction rate and equilibrium.

Assess potential side reactions: To anticipate and minimize the formation of unwanted byproducts.

While specific predictive analyses for the synthesis of 3-(Butylamino)propane-1,2-diol are not documented in the literature, the general approach of using computational chemistry to guide synthetic planning is becoming increasingly common in chemical research and development.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The imperative of green chemistry necessitates a shift away from traditional synthetic methods towards more environmentally benign and efficient processes. rsc.orgmdpi.com Future research in the synthesis of 3-(butylamino)propane-1,2-diol should prioritize sustainability, atom economy, and the reduction of hazardous waste. rsc.org

Key research objectives include:

Biocatalytic Synthesis: Exploring enzymatic routes, such as those involving transaminases or hydrolases, could offer high enantioselectivity under mild, aqueous conditions, significantly reducing the environmental footprint compared to conventional chemical synthesis.

Renewable Feedstocks: Investigating pathways that utilize starting materials derived from biomass, such as glycerol (B35011) (a byproduct of biodiesel production), could provide a sustainable alternative to petroleum-based precursors. chemmethod.com The biological production of 1,3-propanediol (B51772) from renewable sources is an area of intensive study, and similar principles could be adapted. chemmethod.com

Flow Chemistry and Process Intensification: Implementing continuous flow reactors for the synthesis can enhance safety, improve reaction control, increase yield, and allow for easier scalability. This approach minimizes solvent usage and energy consumption.

Atom-Economical Approaches: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. rsc.org This could involve catalytic ring-opening of epoxides with butylamine (B146782), minimizing the formation of byproducts.

Synthetic ApproachPotential AdvantagesResearch Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste, use of aqueous media.Screening for and engineering of specific enzymes (e.g., aminotransferases, hydrolases).
Renewable Feedstocks Decreased reliance on fossil fuels, utilization of waste streams (e.g., glycerol).Development of catalytic systems to convert bio-derived materials into key intermediates.
Flow Chemistry Enhanced safety and control, improved scalability, reduced solvent and energy use.Optimization of reactor design and reaction conditions for continuous production.
Ionic Liquids Can act as both solvent and catalyst, potential for recyclability, low volatility. rsc.orgSynthesis and screening of task-specific ionic liquids for aminolysis reactions. rsc.org

Exploration of Advanced Chiral Catalysts Incorporating the Compound

The inherent chirality and functional groups (amine and diol) of 3-(butylamino)propane-1,2-diol make it an excellent candidate for development as a ligand in asymmetric catalysis. researchgate.netnih.gov Chiral amino alcohols and diols are foundational components in a variety of successful catalysts for numerous enantioselective transformations. nih.govrsc.org

Future research should focus on:

Transition-Metal Complexes: Synthesizing novel coordination complexes with metals such as palladium, rhodium, iridium, or copper. mdpi.com These new catalysts could be screened for activity in key organic reactions, including asymmetric hydrogenation, C-H functionalization, and cross-coupling reactions. mdpi.commdpi.com The bidentate or tridentate coordination of the amino-diol structure can create a well-defined chiral pocket around the metal center, inducing high enantioselectivity.

Organocatalysis: Utilizing the compound as a scaffold for new organocatalysts. The amine and hydroxyl groups can act as hydrogen-bond donors or acceptors, facilitating reactions like asymmetric aldol (B89426), Michael, and Mannich additions. mdpi.com

Immobilized Catalysts: Grafting the compound or its metallic complexes onto solid supports (e.g., polymers, silica, magnetic nanoparticles) to create heterogeneous catalysts. This approach facilitates catalyst recovery and reuse, aligning with green chemistry principles and improving process economics.

Catalyst TypePotential Asymmetric ReactionRationale
Palladium-Amino Diol Complex Allylic Alkylation, C-H ActivationLigand can transfer chiral information to the metal center, controlling stereochemistry. acs.org
Rhodium/Iridium-Amino Diol Complex Ketone/Imine HydrogenationFormation of a rigid chiral environment for enantioselective hydride transfer.
Copper-Amino Diol Complex Friedel-Crafts Alkylation, Conjugate AdditionLewis acidic metal center activated and directed by the chiral ligand. mdpi.com
Amino Diol-Based Organocatalyst Aldol and Michael AdditionsHydrogen bonding and/or enamine/iminium ion formation to control facial selectivity.

Deeper Elucidation of Biochemical Mechanisms in Non-Human Biological Systems

Understanding the metabolic fate and biochemical interactions of 3-(butylamino)propane-1,2-diol is crucial, particularly if new applications lead to its wider environmental or biological exposure. Research in this area is sparse, but studies on analogous compounds provide a clear roadmap for future investigations.

For example, extensive metabolic studies have been performed on 3-(phenylamino)propane-1,2-diol (PAP) in mouse models. nih.govnih.gov These studies identified major metabolites, including hydroxylated products and conjugates, and suggested the in vivo formation of potentially reactive quinoneimine species. nih.gov

A similar research program for 3-(butylamino)propane-1,2-diol would involve:

In Vitro Metabolic Studies: Using liver microsomes or specific enzyme preparations from various species (e.g., rodent, fish) to identify primary metabolic pathways, such as oxidation (N-dealkylation, hydroxylation) or conjugation (glucuronidation, sulfation).

In Vivo Studies in Model Organisms: Administering the compound to non-human models like zebrafish or rodents to study its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The use of isotopically labeled compounds (e.g., with ¹³C or ¹⁴C) would facilitate the tracking and identification of metabolites in biological matrices like urine, feces, and tissues. nih.gov

Mechanism of Action Studies: Investigating interactions with specific enzymes or receptors in non-human systems, especially if preliminary screening suggests any biological activity. For instance, many amino alcohol compounds interact with receptors in the endocrine and nervous systems.

Expansion of Applications in Emerging Fields of Chemical Science

While its role in pharmaceuticals is established, the unique structure of 3-(butylamino)propane-1,2-diol makes it a valuable molecule for development in other advanced chemical fields. Chiral molecules are increasingly integral to materials science and nanotechnology. musechem.com

Unexplored applications could include:

Chiral Polymers and Materials: Using the compound as a monomer for the synthesis of chiral polymers. The diol functionality is suitable for creating polyesters or polyurethanes, while the amine group offers a site for further modification. Such polymers could have applications in chiral chromatography, as selective membranes, or in stereospecific sensors.

Metal-Organic Frameworks (MOFs): Employing the compound as a chiral strut or ligand in the design of porous, crystalline MOFs. These materials could be used for enantioselective separations, asymmetric catalysis, or chiral recognition.

Liquid Crystals: Serving as a chiral dopant to induce helical structures in liquid crystal phases, a critical technology for advanced optical displays and photonic devices.

Innovations in Analytical Methodologies for Complex Matrices

The accurate determination of enantiomeric purity is critical for both the synthesis and application of chiral compounds. wikipedia.org While High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the standard, future research should focus on developing more rapid, sensitive, and sustainable analytical methods, especially for challenging environments like biological fluids or environmental samples. rotachrom.com

Promising avenues for innovation include:

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful "green" alternative to HPLC for chiral separations. rotachrom.com It uses supercritical CO₂ as the primary mobile phase, which reduces organic solvent consumption, lowers costs, and often provides faster analysis times. rotachrom.com

Capillary Electrophoresis (CE): CE offers extremely high separation efficiency and requires minimal sample and solvent volumes. nih.gov The development of novel chiral selectors, such as specialized cyclodextrins or chiral ionic liquids, for use in CE could enable highly sensitive analysis of 3-(butylamino)propane-1,2-diol in complex matrices. jiangnan.edu.cn

Advanced Detection Methods: Coupling chiral separation techniques with mass spectrometry (MS) provides structural information and high sensitivity, which is essential for metabolite identification or trace analysis. acs.org

Chiral Derivatization: Creating novel chiral derivatizing agents that react with the compound to form diastereomers. researchgate.net These diastereomers can then be separated on standard, non-chiral chromatography columns, offering a cost-effective analytical strategy. Techniques involving fluorous tags can further aid in sample clean-up and concentration from complex biological samples. researchgate.netresearchgate.net

Non-Separation Techniques: Exploring enantiorecognition methods like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents could provide rapid assessment of enantiomeric excess without the need for chromatographic separation. nih.govbohrium.com

Analytical TechniquePrinciple of Enantioseparation/RecognitionPotential Advantages for Complex Matrices
Chiral Supercritical Fluid Chromatography (SFC) Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase.Reduced solvent use, faster analysis, high efficiency. rotachrom.com
Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selector in the buffer.High resolution, minimal sample volume, low solvent consumption. nih.gov
LC/SFC-Mass Spectrometry (MS) Combines chiral separation with highly sensitive and specific mass-based detection.Enables trace-level quantification and metabolite identification. acs.org
Chiral Derivatization with Fluorous Tags Covalent reaction to form diastereomers, which are separable on achiral columns; fluorous tag allows for specific extraction.Simplifies separation and allows for selective isolation from biological components. researchgate.net
NMR with Chiral Solvating Agents Formation of transient diastereomeric complexes that exhibit distinct NMR signals.Rapid determination of enantiomeric ratio without physical separation. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.